molecular formula C21H19N5O4S B2970242 N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899730-89-3

N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2970242
CAS No.: 899730-89-3
M. Wt: 437.47
InChI Key: CCGBVMYVISFGGB-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclopenta[d]pyrimidine core fused to a tetrahydrofuran-like ring, substituted with a pyridin-2-ylmethyl group at position 1 and a thioacetamide linkage at position 2.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c27-19(23-14-6-3-7-16(11-14)26(29)30)13-31-20-17-8-4-9-18(17)25(21(28)24-20)12-15-5-1-2-10-22-15/h1-3,5-7,10-11H,4,8-9,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGBVMYVISFGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

  • For example, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () was synthesized in 85% yield, suggesting efficient coupling reactions under reflux conditions . Fluorophenyl derivatives (): The 4-fluorophenyl group offers weaker electron withdrawal, which may enhance metabolic stability compared to nitro or chloro groups.
  • Heterocyclic Core Modifications: Thieno[2,3-d]pyrimidine vs. Cyclopenta[d]pyrimidine: Compounds like those in and replace the cyclopentane ring with thiophene or benzene rings, affecting planarity and steric bulk. For instance, N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () shows reduced conformational flexibility compared to the target compound . Pyridine vs. Benzothieno Systems: describes triazolo-pyrimidine hybrids with benzothieno groups, which may enhance π-stacking interactions in biological targets .

Physicochemical Properties

  • Melting Points: Cyclopenta[d]pyrimidine derivatives (e.g., ) exhibit higher melting points (e.g., 197–198°C for compound 24) compared to thieno analogues, likely due to increased molecular rigidity .
  • Solubility : The 3-nitro group may reduce solubility in polar solvents relative to chloro or fluoro analogues, complicating formulation for in vivo studies.

Pharmacological Potential

  • Antimicrobial Activity: While direct data for the target compound are absent, and highlight antimicrobial evaluation of thiazolo-pyrimidine and pyrano-thiazole derivatives, suggesting a plausible pathway for testing .
  • Kinase Inhibition : Pyrimidine-thioacetamides are frequently explored as kinase inhibitors. The pyridin-2-ylmethyl group in the target compound could mimic ATP-binding motifs, as seen in related structures .

Data Tables

Table 2: Key Substituent Effects

Substituent Electronic Effect Likely Impact on Bioactivity
3-Nitro (target) Strong EWG Enhanced binding to electron-deficient targets
4-Chloro () Moderate EWG Balanced solubility and reactivity
4-Fluoro () Weak EWG Improved metabolic stability

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